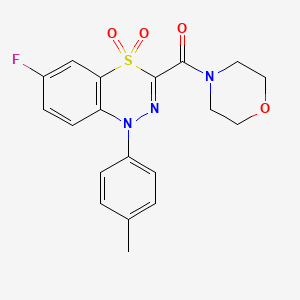
N-benzyl-2-methoxypyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for N-benzyl-2-methoxypyrimidine-5-carboxamide were not found, pyrimidine derivatives are generally synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular formula of this compound is C13H13N3O2. Its molecular weight is 243.26 g/mol.Chemical Reactions Analysis
Pyrimidine derivatives have been shown to inhibit TGFβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . This compound strongly suppressed the expression of types I and III collagen, αSMA, and IL-6 .Wissenschaftliche Forschungsanwendungen
N-BMP has been studied for its potential applications in medicine and biochemistry. It has been investigated as a potential therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, N-BMP has been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Wirkmechanismus
N-BMP exerts its effects by binding to certain proteins, such as enzymes and receptors. It has been shown to bind to the 5-lipoxygenase enzyme, as well as to the receptor for the hormone epinephrine. This binding inhibits the activity of these proteins, and thus leads to the desired effects.
Biochemical and Physiological Effects
N-BMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, N-BMP has been shown to inhibit the activity of the 5-lipoxygenase enzyme, which is involved in the production of leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
N-BMP is a relatively simple compound to synthesize and purify, making it a useful tool for laboratory experiments. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that N-BMP is a synthetic compound, and so its effects may not be the same as those of naturally occurring compounds. Thus, it is important to take into account any potential differences when using N-BMP in laboratory experiments.
Zukünftige Richtungen
N-BMP has potential applications in the fields of medicine and biochemistry, and thus there are many potential future directions for research. These include further investigation of its potential therapeutic applications, such as its potential to inhibit the growth of certain cancer cells. In addition, further research could be conducted into its potential to inhibit the activity of certain enzymes, as well as its potential to act as an inhibitor of the 5-lipoxygenase enzyme. Furthermore, further research could be conducted into its potential to act as a receptor agonist or antagonist, as well as its potential to interact with other molecules. Finally, further research could be conducted into its potential to act as a drug delivery system.
Synthesemethoden
N-BMP is synthesized by a two-step process. The first step involves the reaction of benzyl amide with methyl 2-methoxy-4-aminopyrimidine-5-carboxylate in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, N-BMP, as well as a byproduct, methyl 2-methoxy-4-aminopyrimidine-5-carboxylate. The second step involves the purification of the product, which is done by recrystallization.
Eigenschaften
IUPAC Name |
N-benzyl-2-methoxypyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-13-15-8-11(9-16-13)12(17)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDKKBXOJNAXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584863.png)
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-pentylpiperidine-4-carboxamide](/img/structure/B6584870.png)
![methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B6584879.png)
![methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6584883.png)

![1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B6584899.png)
![1-[(3-methoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B6584903.png)
![methyl 2-[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]acetate](/img/structure/B6584913.png)
![3-(azepane-1-carbonyl)-1-[(3-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B6584921.png)
![methyl 5-{[3-(azepane-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}furan-2-carboxylate](/img/structure/B6584925.png)
![1-[(3-methoxyphenyl)methyl]-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B6584936.png)
![3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B6584938.png)
![7-chloro-1-[(4-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B6584942.png)
![N-(3,4-dimethoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B6584957.png)